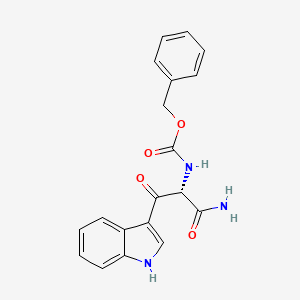

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide is an important synthetic compound used in a variety of research applications. It is a derivative of tryptophan and has been used in the synthesis of various peptides and proteins. This compound is also known as Boc-AOT and is widely used in the synthesis of peptides, proteins, and other compounds.

Applications De Recherche Scientifique

Tryptophan Derivatives in Neurotransmitter Synthesis

Tryptophan derivatives play a critical role in the synthesis of serotonin, a key neurotransmitter involved in regulating mood, sleep, and appetite. The study of tryptophan derivatives, including (L)-N-Benzyloxycarbonyl-α-oxo-tryptophaneamide, may provide insights into the biochemical pathways influencing serotonin production. This understanding can contribute to the development of therapeutic strategies for mood disorders, such as depression and anxiety (Diksic & Young, 2001).

Antioxidant Activity and Detoxification

The role of tryptophan derivatives in antioxidant activity and detoxification processes is another area of research interest. These compounds can interact with free radicals, reducing oxidative stress and potentially mitigating damage to cells and DNA. Investigating the antioxidant properties of tryptophan derivatives, including specific compounds like (L)-N-Benzyloxycarbonyl-α-oxo-tryptophaneamide, may reveal new approaches to preventing or treating diseases associated with oxidative stress (Munteanu & Apetrei, 2021).

Metabolic Pathways and Health Implications

The metabolism of tryptophan via the kynurenine pathway has significant implications for health, including its role in immune regulation and the pathogenesis of several diseases. Research into tryptophan derivatives, such as (L)-N-Benzyloxycarbonyl-α-oxo-tryptophaneamide, may help elucidate the complex interactions within this pathway, offering potential targets for therapeutic intervention in conditions like inflammation, neurodegenerative diseases, and cancer (Alberts, Owe-Larsson, & Urbanska, 2023).

Drug Development and Pharmacological Research

The pharmacological properties of tryptophan derivatives are of interest for drug development, particularly in designing compounds that can cross the blood-brain barrier or selectively target specific receptors. Research into compounds like (L)-N-Benzyloxycarbonyl-α-oxo-tryptophaneamide may contribute to the development of new drugs for neurological and psychiatric disorders, highlighting the importance of understanding their bioactivity and interaction with biological systems (Tittarelli, Mannocchi, Pantano, & Romolo, 2014).

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1,3-dioxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4/c20-18(24)16(22-19(25)26-11-12-6-2-1-3-7-12)17(23)14-10-21-15-9-5-4-8-13(14)15/h1-10,16,21H,11H2,(H2,20,24)(H,22,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBNEEDBMWALFX-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(=O)C2=CNC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](C(=O)C2=CNC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10721476 |

Source

|

| Record name | Nalpha-[(Benzyloxy)carbonyl]-beta-oxo-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(L)-N-Benzyloxycarbonyl-|A-oxo-tryptophaneamide | |

CAS RN |

255371-72-3 |

Source

|

| Record name | Nalpha-[(Benzyloxy)carbonyl]-beta-oxo-L-tryptophanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10721476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)